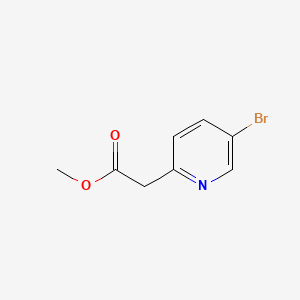
3-(3,4-Dimethoxybenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“3,4-Dimethoxybenzoyl chloride” is a benzoyl chloride derivative used in the preparation of a variety of biologically active compounds . It has been used in the synthesis of optically active compounds and antitumor benzothiazoles .
Synthesis Analysis
A preparation method of 3,4-dimethoxy-benzoyl chlorides has been described in a patent . The method involves adding 3,4-dimethoxybenzoic acids in a reactor, adding tetrahydrofuran and n,N-Dimethylformamide, stirring at room temperature, and then adding thionyl chloride .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxybenzoyl chloride” is C9H9ClO3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Benzyl halides, such as 3,4-dimethoxybenzoyl chloride, are often used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances has been reported .
Physical And Chemical Properties Analysis
“3,4-Dimethoxybenzoyl chloride” is a solid substance with a melting point of 70-73 °C (lit.) . It is soluble in toluene .
Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound is utilized as a protective group for the thiol moiety in the synthesis of aromatic thiolate monolayers . These monolayers are instrumental in drug delivery systems due to their ability to form stable, self-assembled layers that can be functionalized with various drug molecules.
Organic Synthesis
“3-(3,4-Dimethoxybenzoyl)-4-methylpyridine” serves as a precursor in the synthesis of complex organic molecules. Its stability under Pd-catalyzed C-C bond formation conditions makes it a valuable intermediate for constructing pharmacologically active compounds .
Material Science
The compound finds application in material science, particularly in the development of solubilizing agents . It enhances the solubility and stability of precursors used in the formation of self-assembled monolayers, which are crucial for creating advanced materials with specific surface properties .
Biochemistry
In biochemistry, the dimethoxybenzoyl group of the compound is used to increase the solubility of precursors for self-assembled monolayers . These monolayers are significant for studying protein interactions and other biochemical processes on a molecular level .
Analytical Chemistry
“3-(3,4-Dimethoxybenzoyl)-4-methylpyridine” is involved in the preparation of analytical reagents . Its derivatives are used in chromatography and spectrometry for the detection and quantification of various biochemical substances .
Environmental Science
This compound is also researched for its potential use in environmental science. It could be used to modify surfaces in a way that they can capture pollutants or facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts .
Wirkmechanismus
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-12(10)15(17)11-4-5-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXNPNZHPPYRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)


![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)




![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)

